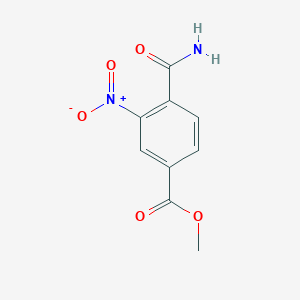
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Vue d'ensemble
Description
“2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound that contains a piperidine ring and an oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been identified as a key structure in medicinal chemistry due to their ability to bind effectively with different enzymes and receptors. This binding is facilitated through various weak interactions, contributing to a wide range of bioactivities. Research has highlighted the therapeutic potential of 1,3,4-oxadiazole-based compounds across a spectrum of medicinal applications, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. These compounds offer significant development value in treating diverse ailments (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Oxadiazole moieties, particularly those incorporating the 1,3,4-oxadiazole ring, have demonstrated a broad spectrum of antimicrobial activities. This includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The activity of these new compounds often surpasses that of known antibiotics and other antimicrobial agents, making them promising candidates for the development of new drugs. This extensive antimicrobial potential positions oxadiazole derivatives as a significant focus for ongoing scientific research aimed at overcoming antimicrobial resistance (Glomb & Świątek, 2021).
Synthetic Routes and Applications
The synthetic strategies for crafting 1,3,4-oxadiazole derivatives are diverse and offer insight into their potential application across various fields. Notably, these compounds have found use beyond pharmacology, extending into polymers, material science, and organic electronics. This adaptability underscores the versatility of oxadiazole scaffolds, particularly in developing metal-ion sensors and fluorescent frameworks. The presence of potential coordination sites in these molecules has been exploited in creating chemosensors, highlighting the intersection of chemistry and technology (Sharma, Om, & Sharma, 2022).
Anticancer and Antiviral Potentials
The pharmacological investigation of 1,3,4-oxadiazoles has also emphasized their promising anticancer and antiviral capabilities. These derivatives engage various mechanisms, such as enzyme inhibition, to exhibit significant therapeutic effects. Their structural diversity facilitates the exploration of targeted inhibitory activities, positioning 1,3,4-oxadiazoles as potential lead molecules in treating cancer and viral infections (Devi et al., 2022).
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target various enzymes or proteins involved in these infectious diseases.
Mode of Action
Compounds with a 1,2,4-oxadiazole core are known to interact with their targets, leading to changes in the biological function of the target
Biochemical Pathways
Given its potential anti-infective properties, it can be inferred that the compound may affect pathways related to bacterial, viral, or leishmanial metabolism or replication .
Result of Action
Given its potential anti-infective properties, it can be inferred that the compound may inhibit the growth or replication of bacteria, viruses, or leishmania .
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Propriétés
IUPAC Name |
3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJOOADVZOQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)





![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)






